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molecular formula C10H14BrNO B8432689 1-(6-Bromo-2-pyridinyl)-1-pentanol

1-(6-Bromo-2-pyridinyl)-1-pentanol

Cat. No. B8432689
M. Wt: 244.13 g/mol
InChI Key: LJPUXOINGMLDOC-UHFFFAOYSA-N
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Patent
US07338960B2

Procedure details

To a solution of nBuLi (26.40 mL of a 1.6M solution in hexanes, 42.24 mmol) in THF (25 mL) at −78° C. (dry-ice/acetone bath) was added a solution 2,6-dibromopyridine (10.00 g, 42.21 mmol) in THF (60 mL) drop-wise over 45 minutes under nitrogen. The resulting dark green coloured solution was stirred at −78° C. for 15 minutes and then valeraldehyde (6.70 mL, 63.01 mmol) was added drop-wise over 1 minute. The resulting dark purple coloured solution was stirred at −78° C. for 15 minutes and was then treated in one portion with a mixture of methanol (42 mL) and AcOH (2.70 mL, 47.16 mmol). The resulting pale yellow coloured solution was then allowed to warm to rt slowly over 1 hour. The mixture was then diluted with saturated aqueous NH4Cl (200 mL) and the product extracted with EtOAc (2×200 mL). The combined organic layer was then washed with brine (250 mL), dried (MgSO4), filtered and reduced to an orange oil (10.31 g, 100%). Purification of 7.14 g of this material by Biotage™ chromatography (silica) eluting with cyclohexane:EtOAc (gradient 100:1 to 1:1) afforded the title compound as a clear, pale yellow oil (4.48 g).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
6.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(=O)=O.CC(C)=O.Br[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Br:20])[N:15]=1.[CH:21](=[O:26])[CH2:22][CH2:23][CH2:24][CH3:25].CC(O)=O>C1COCC1.[NH4+].[Cl-].CO>[Br:20][C:16]1[N:15]=[C:14]([CH:21]([OH:26])[CH2:22][CH2:23][CH2:24][CH3:25])[CH:19]=[CH:18][CH:17]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting dark green coloured solution was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting dark purple coloured solution was stirred at −78° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt slowly over 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layer was then washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purification of 7.14 g of this material by Biotage™ chromatography (silica)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(CCCC)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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